6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate
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Overview
Description
6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate is a chemical compound with the molecular formula C6H5BF3NO3 It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring, and a borate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate typically involves the reaction of 6-(Trifluoromethyl)pyridine with boronic acid or borate esters under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group or the borate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The borate group can form complexes with other molecules, facilitating catalytic processes and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ylboronic acid
- 6-(Trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridin-3-ylboronic acid hydrochloride
Uniqueness
6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate is unique due to its combination of a trifluoromethyl group and a borate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5BF3NO3 |
---|---|
Molecular Weight |
206.92 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]oxyboronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)5-2-1-4(3-11-5)14-7(12)13/h1-3,12-13H |
InChI Key |
PYZHRBUCWJGUSN-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CN=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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